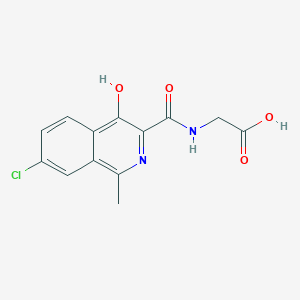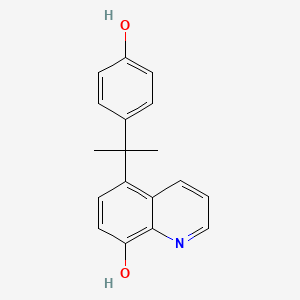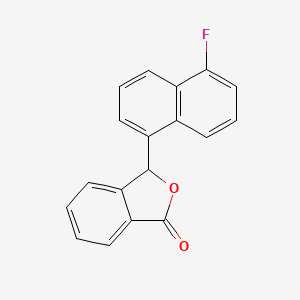
2-Amino-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one is a complex organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound’s unique structure, featuring multiple hydroxyl groups and an amino group, contributes to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate phenolic and amino precursors under controlled conditions. Common synthetic routes may include:
Aldol Condensation: Combining a phenolic aldehyde with an amino ketone in the presence of a base.
Cyclization Reactions: Using catalysts to promote the formation of the chromenone ring structure.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including:
Batch Reactors: For controlled reaction conditions and high yields.
Continuous Flow Reactors: For efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Formation of reduced flavonoid derivatives.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including acids, bases, or metal catalysts for specific reactions.
Major Products
Oxidized Derivatives: Quinones or other oxidized forms.
Reduced Derivatives: Flavanols or other reduced forms.
Substituted Compounds: With various functional groups enhancing biological activity.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a precursor for synthesizing more complex molecules.
Biology: For its antioxidant and anti-inflammatory properties.
Medicine: Investigated for potential anticancer and neuroprotective effects.
Industry: Used in the development of natural dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-Amino-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one involves:
Molecular Targets: Interaction with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: Modulation of signaling pathways related to cell survival, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quercetin: A well-known flavonoid with similar antioxidant properties.
Kaempferol: Another flavonoid with anti-inflammatory and anticancer activities.
Luteolin: Known for its neuroprotective and anti-inflammatory effects.
Uniqueness
2-Amino-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one stands out due to its unique combination of hydroxyl and amino groups, which may enhance its biological activity and specificity compared to other flavonoids.
Eigenschaften
Molekularformel |
C15H11NO5 |
|---|---|
Molekulargewicht |
285.25 g/mol |
IUPAC-Name |
2-amino-5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H11NO5/c16-15-12(7-1-3-8(17)4-2-7)14(20)13-10(19)5-9(18)6-11(13)21-15/h1-6,17-19H,16H2 |
InChI-Schlüssel |
SFPJFNWIYXKUIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(OC3=CC(=CC(=C3C2=O)O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


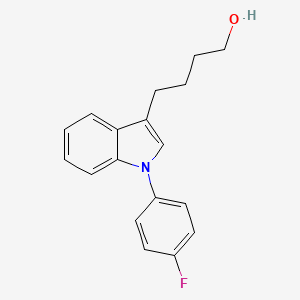
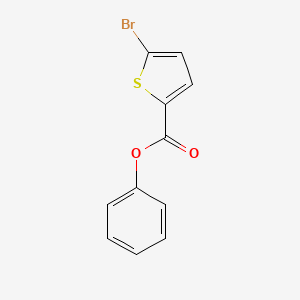
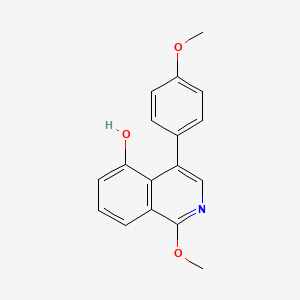
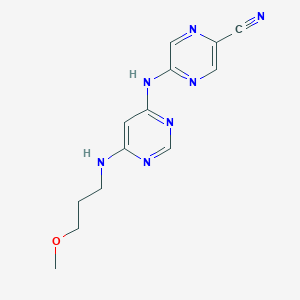

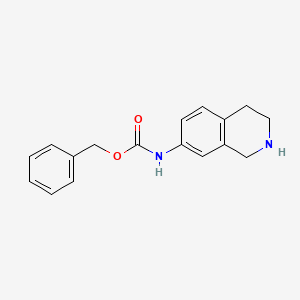
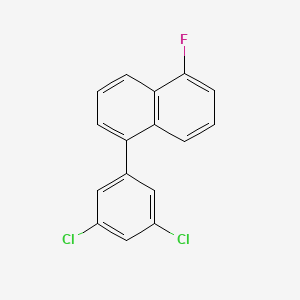
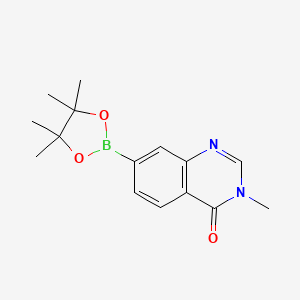
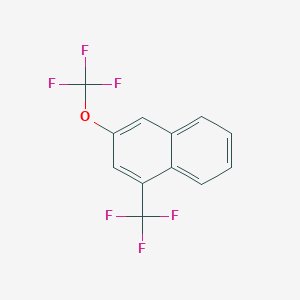
![2-(3-(4-Fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid](/img/structure/B15063751.png)

